molecular formula C17H17N3O4S B3680115 4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide CAS No. 6484-53-3

4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide

Cat. No.: B3680115
CAS No.: 6484-53-3
M. Wt: 359.4 g/mol
InChI Key: FHVIBIAXPQNWIC-UHFFFAOYSA-N
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Description

4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide is a complex organic compound that contains a variety of functional groups, including an ethoxy group, a sulfonohydrazide group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a sulfonohydrazide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide include other sulfonohydrazide derivatives and indole-based compounds. Examples include:

  • N’-phenyl-1H-pyrazole-4-sulfonohydrazide
  • 1-ethoxy-4-methoxybenzene

Uniqueness

The uniqueness of 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-24-12-8-10-13(11-9-12)25(22,23)19-18-16-14-6-4-5-7-15(14)20(2)17(16)21/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVIBIAXPQNWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417652
Record name F1058-0320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-53-3
Record name F1058-0320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Reactant of Route 2
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Reactant of Route 3
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Reactant of Route 4
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Reactant of Route 5
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Reactant of Route 6
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide

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